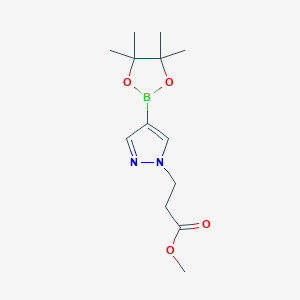
4-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials, including 4-isopropyl-3-methylphenol (also known as p-cymene ) and piperidine . The reaction sequence may include alkylation , oxidation , and hydrochlorination processes. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 4-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride consists of a piperidine ring substituted with an isopropyl group at the 4-position and a 3-methylphenoxy group at the nitrogen atom. The hydrochloride salt forms due to protonation of the piperidine nitrogen by hydrochloric acid. Refer to the ChemSpider structure for a visual representation .
Applications De Recherche Scientifique
Synthesis and Polymer Chemistry
Phenoxy ring-substituted isopropyl phenylcyanoacrylates, including compounds structurally similar to 4-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride, have been synthesized and copolymerized with styrene. These compounds, synthesized through piperidine-catalyzed Knoevenagel condensation, are characterized by various analytical techniques and undergo decomposition in nitrogen in two distinct steps, indicating potential applications in advanced material science and polymer chemistry (Whelpley et al., 2022).
Pharmacological Research
In pharmacological research, compounds structurally related to this compound, such as various 4-phenoxypiperidines, have been explored as potential histamine H3 antagonists. These compounds show potent antagonist activity and are evaluated for their efficacy in in vivo models, highlighting their potential in developing new therapeutics (Dvorak et al., 2005).
Chemical Synthesis
Another study focused on the synthesis of novel oxy ring-substituted isopropyl cyanoarylacrylates, which are structurally similar to this compound. These compounds are synthesized using a piperidine-catalyzed Knoevenagel condensation and copolymerized with styrene. This research contributes to the field of chemical synthesis, particularly in creating specialized acrylates (Hussain et al., 2019).
Propriétés
IUPAC Name |
4-(3-methyl-4-propan-2-ylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-11(2)15-5-4-14(10-12(15)3)17-13-6-8-16-9-7-13;/h4-5,10-11,13,16H,6-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGNTZIIPSQBNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCNCC2)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1398167.png)
![1H-Indole, 5-bromo-2,3-dihydro-1-[(1-methylethyl)sulfonyl]-](/img/structure/B1398168.png)


![[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1398172.png)

![N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1398176.png)

![2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate](/img/structure/B1398181.png)
